molecular formula C17H14Cl5N3O2 B13773237 Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate CAS No. 63665-92-9

Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate

Cat. No.: B13773237
CAS No.: 63665-92-9
M. Wt: 469.6 g/mol
InChI Key: XAGJZZOIBJUNOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate is a synthetic organic compound characterized by its complex structure, which includes multiple chlorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acrylate with 2,4-dichloroaniline and 2,4,6-trichlorophenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to facilitate the reaction and then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems for precise control of reaction conditions. Industrial methods may also include additional steps for purification and quality control to ensure the compound meets specific standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorinated phenyl groups allow it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4-dichlorophenyl)hydrazino]acrylate
  • Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-tribromophenyl)hydrazino]acrylate

Uniqueness

Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate is unique due to its specific combination of chlorinated phenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

63665-92-9

Molecular Formula

C17H14Cl5N3O2

Molecular Weight

469.6 g/mol

IUPAC Name

ethyl 3-(2,4-dichloroanilino)-3-[2-(2,4,6-trichlorophenyl)hydrazinyl]prop-2-enoate

InChI

InChI=1S/C17H14Cl5N3O2/c1-2-27-16(26)8-15(23-14-4-3-9(18)5-11(14)20)24-25-17-12(21)6-10(19)7-13(17)22/h3-8,23-25H,2H2,1H3

InChI Key

XAGJZZOIBJUNOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(NC1=C(C=C(C=C1)Cl)Cl)NNC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.